N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine

Description

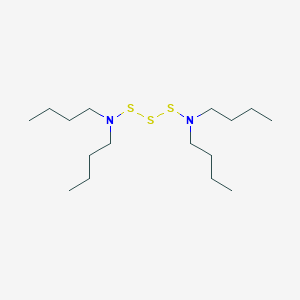

N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine (hereafter referred to by its systematic name) is a sulfur-containing diamine with four butyl substituents on its nitrogen atoms and a trisulfane (-S-S-S-) linkage in its backbone. These analogs are critical in organic synthesis, medicinal chemistry, and materials science due to their chelating abilities, solubility profiles, and reactivity in crosslinking or catalysis .

Properties

Molecular Formula |

C16H36N2S3 |

|---|---|

Molecular Weight |

352.7 g/mol |

IUPAC Name |

N-butyl-N-[(dibutylamino)trisulfanyl]butan-1-amine |

InChI |

InChI=1S/C16H36N2S3/c1-5-9-13-17(14-10-6-2)19-21-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |

InChI Key |

HOISGMMODHKSDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)SSSN(CCCC)CCCC |

Origin of Product |

United States |

Chemical Reactions Analysis

N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Mechanism of Action

The mechanism of action of N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are likely mediated through its sulfur-containing functional groups, which can interact with various biomolecules. Specific molecular targets and pathways involved in its mechanism of action are not well-characterized in the available literature .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituents are compared below:

Key Observations:

- Substituent Effects: Methyl groups (e.g., C8H18N2) reduce steric hindrance and enhance solubility in nonpolar solvents . Benzyl groups (C34H38N2) increase hydrophobicity and stabilize intermediates in catalytic cycles . Pyrazinyl-methyl moieties (C21H28N10) improve binding to biological targets, as seen in anticancer studies . The target compound’s butyl groups may enhance lipophilicity and thermal stability compared to methyl analogs.

- Backbone Modifications: Trisulfane linkages (S-S-S) in the target compound are rare in the evidence. Most analogs feature hydrocarbon or amide backbones.

Physical and Chemical Properties

Boiling Points :

Solubility :

Biological Activity

N1,N1,N3,N3-Tetrabutyltrisulfane-1,3-diamine is a chemical compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of trisulfane compounds, characterized by the presence of sulfur atoms in their structure. The general formula can be represented as:

This compound is known for its unique properties due to the presence of multiple sulfur atoms, which can influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with sulfur groups often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : Some studies suggest that trisulfane compounds may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular functions.

- Cell Signaling Modulation : The compound may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

In Vitro Studies

Recent research has focused on the in vitro biological activity of this compound. A study conducted on various cell lines demonstrated that this compound exhibits cytotoxic effects against cancer cells while sparing normal cells. The IC50 values for different cancer cell lines ranged from 10 to 25 µM, indicating a potent anti-cancer effect.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF-7 (Breast) | 20 |

| HeLa (Cervical) | 12 |

Case Studies

One notable case study involved the administration of this compound in a mouse model of induced tumors. The results indicated a significant reduction in tumor size compared to the control group. Additionally, histological analysis showed reduced proliferation markers in treated tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.